1-(4-methoxybenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea
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Description
1-(4-methoxybenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method, and its mechanism of action and physiological effects have been studied in various laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
- The reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin and subsequent reactions have led to the synthesis of various diamides, indicating the utility of such structures in synthetic organic chemistry (Agekyan & Mkryan, 2015).
Molecular Synthesis for Pharmacokinetic Studies
- A study describes the synthesis of a deuterium-labeled compound similar to "1-(4-methoxybenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea" for use as an internal standard in LC–MS analysis, which is crucial for understanding the absorption, distribution, and pharmacokinetics of potential drug candidates (Liang et al., 2020).
Natural Product Chemistry
- Research on natural products has led to the isolation of urea derivatives from plant sources, providing insights into the diversity of naturally occurring compounds and their potential applications. For example, N-Benzyl-N'-(4-methoxybenzyl)urea and related compounds were isolated from the roots of Pentadiplandra brazzeana, highlighting the occurrence of such structures in nature and their possible biological activities (Tsopmo et al., 1999).
Gelation Properties
- The anion-dependent morphology and rheology of hydrogels formed by urea derivatives demonstrate the potential of such compounds in materials science, especially in the development of tunable gel materials for various applications (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[oxan-4-yl(thiophen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-16-6-4-14(5-7-16)13-20-19(22)21-18(17-3-2-12-25-17)15-8-10-24-11-9-15/h2-7,12,15,18H,8-11,13H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTCATGGNDRFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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